molecular formula C17H15BrN2O2 B7131063 6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one

6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one

Cat. No.: B7131063
M. Wt: 359.2 g/mol
InChI Key: QYTXWMUAIRZSJF-UHFFFAOYSA-N
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Description

6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 4-methylphenol.

    Bromination: The first step involves the bromination of 2-aminobenzamide to introduce the bromine atom at the 6-position.

    Etherification: The next step is the etherification of 4-methylphenol with an appropriate ethylating agent to form 2-(4-methylphenoxy)ethyl bromide.

    Cyclization: The final step involves the cyclization of the brominated 2-aminobenzamide with 2-(4-methylphenoxy)ethyl bromide under basic conditions to form the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinazolinone core or the phenoxyethyl side chain.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position.

Scientific Research Applications

6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of quinazolinone derivatives and their interactions with biological targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Chemical Biology: It is used in chemical biology research to probe the mechanisms of action of quinazolinone-based compounds and their effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt signaling pathways that promote cancer cell growth and survival. Additionally, the compound may interact with other cellular targets, leading to its anti-inflammatory and anti-microbial effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-[2-(4-chlorophenoxy)ethyl]-3H-quinazolin-4-one: Similar structure with a chlorine atom instead of a methyl group on the phenoxyethyl side chain.

    6-bromo-2-[2-(4-fluorophenoxy)ethyl]-3H-quinazolin-4-one: Similar structure with a fluorine atom instead of a methyl group on the phenoxyethyl side chain.

    6-bromo-2-[2-(4-nitrophenoxy)ethyl]-3H-quinazolin-4-one: Similar structure with a nitro group instead of a methyl group on the phenoxyethyl side chain.

Uniqueness

The uniqueness of 6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one lies in its specific substitution pattern, which can influence its biological activity and selectivity for certain molecular targets. The presence of the methyl group on the phenoxyethyl side chain can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-bromo-2-[2-(4-methylphenoxy)ethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11-2-5-13(6-3-11)22-9-8-16-19-15-7-4-12(18)10-14(15)17(21)20-16/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXWMUAIRZSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC2=NC3=C(C=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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